molecular formula C17H18N2O5S2 B4449696 2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid

2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid

Cat. No.: B4449696
M. Wt: 394.5 g/mol
InChI Key: NRUXXQZLPSCYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid typically involves multiple steps, including the formation of the thiophene ring, sulfonylation, and subsequent coupling with the phenylacetic acid derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylacetic acid: A simpler analog with similar structural features but lacking the thiophene and pyrrolidine rings.

    Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the phenyl and pyrrolidine components.

    Pyrrolidine-2-carboxylic acid: Features the pyrrolidine ring but lacks the phenyl and thiophene components.

Uniqueness

2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c20-16(18-15(17(21)22)12-6-2-1-3-7-12)14-10-13(11-25-14)26(23,24)19-8-4-5-9-19/h1-3,6-7,10-11,15H,4-5,8-9H2,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUXXQZLPSCYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Reactant of Route 2
2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Reactant of Route 3
Reactant of Route 3
2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Reactant of Route 4
2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Reactant of Route 5
2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid
Reactant of Route 6
Reactant of Route 6
2-Phenyl-2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]acetic acid

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